2,4,5-Tribromo-1-propyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Tribromo-1-propyl-1H-imidazole is a useful research compound. Its molecular formula is C6H7Br3N2 and its molecular weight is 346.85 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Chemistry
The imidazole ring, a component of 2,4,5-Tribromo-1-propyl-1H-imidazole, is integral in medicinal chemistry due to its presence in biological structures, leading to the development of new drugs. The synthesis of 2,4,5-tri(hetero)arylimidazole derivatives and their characterization through various spectroscopic techniques have been conducted. Preliminary screenings suggest potential antibacterial properties, especially against Staphylococcus aureus, indicating their applicability in drug development (Ramos et al., 2020).
Material Science and Crystallography
The structural study of 2,4,5-tribromo-1-(prop-2-ynyl)imidazole and its salts revealed significant halogen interactions, providing insights into Br...Br, Br...F, Br...O, Br...N, F...F, H...Br, H...F, F...π and O...π contacts. Such studies are pivotal in material science and crystallography for understanding the properties of materials and their potential applications in various fields (Froschauer et al., 2012).
Natural Product Chemistry
2,4,5-Tribromo-1H-imidazole was identified in the egg masses of muricid molluscs, indicating its natural occurrence and potential antimicrobial activity. This discovery adds a layer of understanding to the chemical ecology of marine organisms and the role of such compounds in their defense mechanisms (Benkendorff et al., 2004).
Corrosion Inhibition
Studies on the effects of different substituent groups on 2,4,5-trisubstituted imidazole derivatives have shown their potential as corrosion inhibitors. The findings indicate that certain imidazole derivatives can provide high corrosion inhibition efficiency, highlighting their significance in material preservation and industrial applications (Prashanth et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
2,4,5-tribromo-1-propylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Br3N2/c1-2-3-11-5(8)4(7)10-6(11)9/h2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJXQVVLSZWGJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1Br)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953316 |
Source
|
Record name | 2,4,5-Tribromo-1-propyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.85 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31250-78-9 |
Source
|
Record name | Imidazole, 2,4,5-tribromo-1-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031250789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,5-Tribromo-1-propyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.